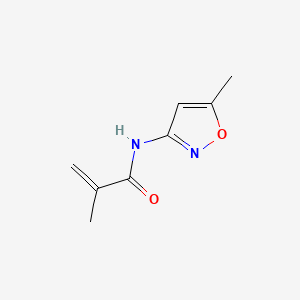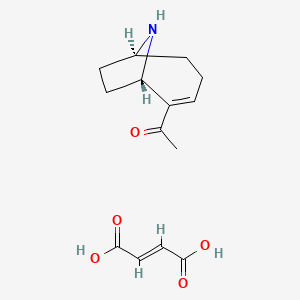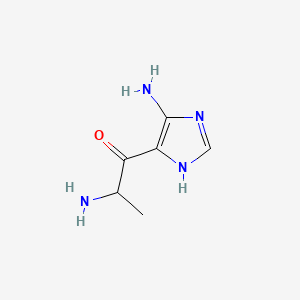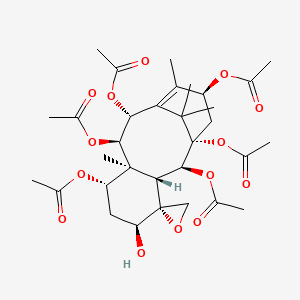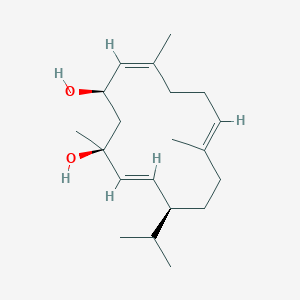
(1S,3R,4E,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
?-Cembrenediol is a naturally occurring diterpenoid compound found in the glandular trichome secretions of the tobacco plant (Nicotiana tabacum L.) . This compound, along with its epimer, has garnered significant attention due to its potent biological activities, including antitumor, neuroprotective, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ?-Cembrenediol can be synthesized through various semisynthetic approaches. One common method involves the refluxing of α-cembrenediol or β-cembrenediol in toluene with chlororethyl . This process allows for the preparation of various cembrenediol derivatives, which can be further modified for specific applications .
Industrial Production Methods: Industrial production of ?-Cembrenediol typically involves the extraction of the compound from the tobacco plant. The glandular trichome secretions are collected and subjected to various purification processes to isolate the cembrenediols . This method ensures a high yield of the compound, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: ?-Cembrenediol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activities or to create new derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of ?-Cembrenediol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the reactions of ?-Cembrenediol include various hydroxylated and keto derivatives . These derivatives have been shown to retain or even enhance the biological activities of the parent compound .
Aplicaciones Científicas De Investigación
?-Cembrenediol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other cembranoid compounds . In biology and medicine, ?-Cembrenediol has shown promise as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines . Additionally, it has neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases . In industry, ?-Cembrenediol is explored for its antimicrobial properties, which could be utilized in the development of new agricultural fungicides .
Mecanismo De Acción
The mechanism of action of ?-Cembrenediol involves the modulation of various molecular targets and pathways. For instance, it has been found to reduce the activated levels of vascular endothelial growth factor receptor 2 (VEGFR2) in breast cancer cell lines, thereby suppressing tumor growth . Additionally, ?-Cembrenediol induces oxidative stress in plant seedlings, leading to the inhibition of root and shoot elongation . This allelopathic effect is mediated through the generation of reactive oxygen species (ROS), which cause oxidative damage to plant cells .
Comparación Con Compuestos Similares
?-Cembrenediol is unique among cembranoid compounds due to its specific biological activities and structural properties. Similar compounds include α-cembrenediol, β-cembrenediol, and 8-O-methylcembrenediol . While these compounds share some biological activities, ?-Cembrenediol has been shown to possess distinct antitumor and neuroprotective properties . For example, α-cembrenediol and β-cembrenediol exhibit similar effects in reversing toxicity, but ?-Cembrenediol has a more pronounced effect on inhibiting cancer cell growth .
Propiedades
Fórmula molecular |
C20H34O2 |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(1S,3R,4Z,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13-/t18-,19+,20-/m1/s1 |
Clave InChI |
RIVKDDXPCFBMOV-WITOTENYSA-N |
SMILES isomérico |
C/C/1=C\CC/C(=C\[C@@H](C[C@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C |
SMILES canónico |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


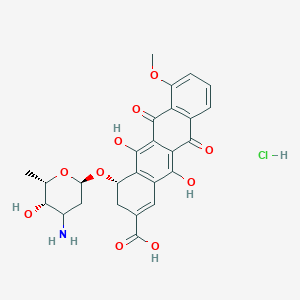
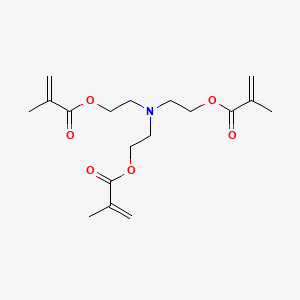
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)
![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
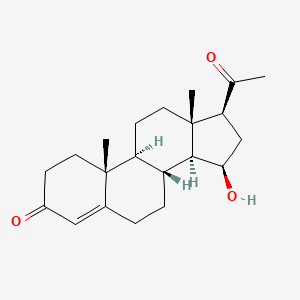
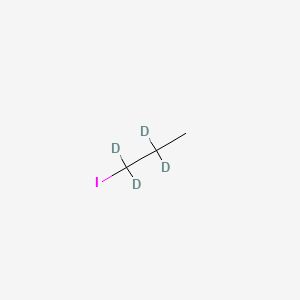
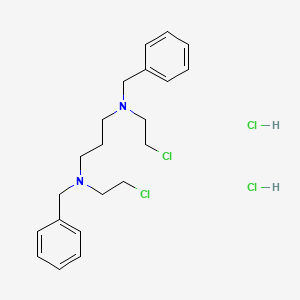
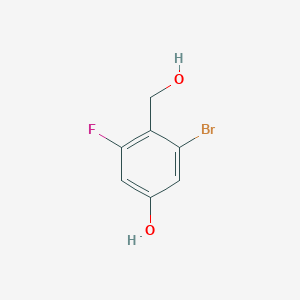
![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)

